ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
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Overview
Description
Ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that features a thiophene ring, a benzothiazole moiety, and a dioxole ring
Mechanism of Action
Target of action
Thiophene derivatives, such as the thiophene-2-carbonyl group in this compound, are often used in the development of drugs due to their diverse biological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of action
The compound’s interaction with its targets could involve the formation of non-covalent bonds (like hydrogen bonds, ionic bonds, and van der Waals interactions) or covalent bonds, depending on the specific target and the functional groups present in the compound .
Biochemical pathways
Thiophene derivatives can affect various biochemical pathways. For example, some thiophene derivatives have been found to inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects .
Pharmacokinetics
The ADME properties of the compound would depend on its chemical structure and the functional groups present. For example, the presence of polar groups can enhance solubility in water and improve bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if the compound acts as an enzyme inhibitor, it could reduce the production of certain molecules in the cell .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially alter the compound’s structure and affect its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with appropriate amines to form the thiophene-2-carbonylimino intermediate. This intermediate is then reacted with a benzothiazole derivative under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene ring can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce thiophene alcohols.
Scientific Research Applications
Ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-carbonitrile share the thiophene ring structure.
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol have similar benzothiazole moieties.
Dioxole Derivatives: Compounds like 1,3-dioxolane and 1,3-dioxane feature the dioxole ring.
Uniqueness
Ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-2-22-15(20)8-19-10-6-11-12(24-9-23-11)7-14(10)26-17(19)18-16(21)13-4-3-5-25-13/h3-7H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXLJJILJUQISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CS4)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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